

using 2-Chloro-5-hydrazinylbenzoic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylbenzoic acid

CAS No.: 327092-95-5

Cat. No.: B2995406

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Application Note: **2-Chloro-5-hydrazinylbenzoic Acid** as a Pharmaceutical Intermediate

Executive Summary

2-Chloro-5-hydrazinylbenzoic acid is a bifunctional aromatic building block characterized by a nucleophilic hydrazine group at the C5 position and an electrophilic carboxylic acid at C1, with a chlorine substituent at C2 providing steric and electronic modulation. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles (via Fischer synthesis) and pyrazoles (via condensation with 1,3-dicarbonyls). These scaffolds are foundational in the development of bacterial clamp loader inhibitors, kinase inhibitors, and ATAD2 bromodomain inhibitors.

This guide outlines the specific protocols for transforming this intermediate into pharmaceutical candidates, emphasizing reaction control, impurity management, and scalable workflows.

Chemical Profile & Reactivity

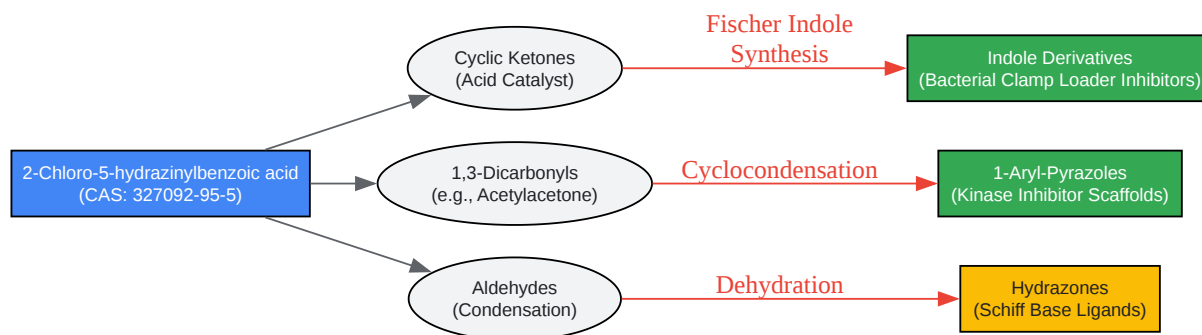
Property	Specification
Chemical Name	2-Chloro-5-hydrazinylbenzoic acid
CAS Number	327092-95-5 (Free Acid); 184163-49-3 (HCl Salt)
Molecular Weight	186.60 g/mol (Free Acid)
Appearance	Off-white to pale yellow powder
Solubility	Soluble in DMSO, DMF, dilute aqueous base; sparingly soluble in water
Key Reactivity	C5-Hydrazine: Nucleophilic attack on carbonyls (Aldehydes, Ketones). C1-Carboxyl: Amide coupling, esterification. C2-Chloro: Ortho-directing for metallation; potential handle for Pd-catalyzed coupling.[1][2][3]

Reactivity Logic: The hydrazine group is the most reactive center. In acidic media, the terminal nitrogen (

) attacks ketones to form hydrazones, which are the precursors for the Fischer Indole Synthesis. The chlorine atom at C2 exerts an electron-withdrawing effect, deactivating the ring slightly but stabilizing the resulting heterocycles against metabolic oxidation.

Strategic Workflow: Scaffold Diversification

The following diagram illustrates the divergent synthesis pathways starting from **2-Chloro-5-hydrazinylbenzoic acid**.



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Figure 1: Divergent synthetic pathways utilizing **2-Chloro-5-hydrazinylbenzoic acid** as a core scaffold.

Protocol A: Fischer Indole Synthesis (Target: Bacterial Inhibitors)

This protocol describes the synthesis of a tricyclic indole derivative, a scaffold identified in the discovery of inhibitors targeting the bacterial DNA sliding clamp (β -clamp) [1].

Mechanism: The reaction proceeds via the formation of an arylhydrazone, followed by acid-catalyzed tautomerization to the ene-hydrazine, [3,3]-sigmatropic rearrangement, and elimination of ammonia.

Reagents:

- Substrate: **2-Chloro-5-hydrazinylbenzoic acid** HCl (1.0 eq)
- Ketone: Cyclohexanone (1.1 eq)
- Solvent: Glacial Acetic Acid (AcOH)
- Catalyst: H₂SO₄ (conc.) or ZnCl₂ (Lewis Acid)

Step-by-Step Methodology:

- **Hydrazone Formation:**
 - Dissolve 10.0 mmol of **2-Chloro-5-hydrazinylbenzoic acid** HCl in 20 mL of Glacial Acetic Acid.
 - Add 11.0 mmol of Cyclohexanone dropwise at room temperature.
 - Stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the hydrazine.
 - Checkpoint: A precipitate (hydrazone) typically forms. If not, proceed directly to cyclization.
- **Cyclization (Fischer Indolization):**
 - Add 1.0 mL of conc. H₂SO₄ (or 2.0 eq of ZnCl₂) to the reaction mixture.
 - Heat the mixture to reflux (118°C) for 4–6 hours.
 - Observation: The color will darken significantly (orange/brown) as the indole forms.
- **Work-up & Purification:**
 - Cool the reaction mixture to room temperature and pour into 100 mL of ice-water.
 - The crude indole (a tetrahydrocarbazole derivative) will precipitate.
 - Filter the solid and wash with cold water (3 x 20 mL) to remove excess acid.
 - Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to crystallize at 4°C overnight.
- **Yield Expectation:** 65–75%.

Critical Control Point: The regioselectivity of the cyclization is driven by the ortho positions. Since the hydrazine is at C5 (meta to acid, para to Cl), the cyclization can occur at C4 or C6.

- **Steric Control:** The C4 position is flanked by the bulky Carboxylic Acid (C1) and the Hydrazine (C5). The C6 position is less sterically hindered.

- Result: The major isomer is typically cyclized at the C6 position, yielding the 6-substituted indole derivative.

Protocol B: Pyrazole Synthesis (Target: Kinase Inhibitors)

1-Arylpyrazoles are privileged structures in medicinal chemistry (e.g., Celecoxib). This protocol couples the hydrazine with a 1,3-dicarbonyl.

Reagents:

- Substrate: **2-Chloro-5-hydrazinylbenzoic acid** (1.0 eq)
- Dicarbonyl: Acetylacetone (1.1 eq)
- Solvent: Ethanol (EtOH)[4][5]
- Base: Triethylamine (Et₃N) (1.0 eq - if using HCl salt)

Step-by-Step Methodology:

- Preparation:
 - Suspend 5.0 mmol of **2-Chloro-5-hydrazinylbenzoic acid** in 25 mL of Ethanol.
 - If using the HCl salt, add 5.0 mmol of Et₃N to liberate the free hydrazine. Stir for 10 min.
- Condensation:
 - Add 5.5 mmol of Acetylacetone dropwise.
 - Heat the mixture to reflux (78°C) for 3 hours.
 - Mechanism:[6] The terminal nitrogen attacks a carbonyl, followed by dehydration, intramolecular attack by the second nitrogen, and final dehydration to aromatize.
- Isolation:

- Concentrate the solvent under reduced pressure to ~5 mL.
- Add 20 mL of cold water and adjust pH to ~3-4 with 1N HCl to ensure the carboxylic acid is protonated.
- Filter the resulting precipitate.^[7]
- Purification:
 - Recrystallize from MeOH/Water.
 - Product Identity: 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.

Quality Control & Validation

To ensure the integrity of the intermediate and final products, the following analytical parameters must be met.

Technique	Parameter	Acceptance Criteria
HPLC	Purity (Area %)	> 97.0%
1H NMR (DMSO-d6)	Aromatic Region	3 distinct protons (ABX or AMX system). δ ~7.2–8.0 ppm.
1H NMR	Hydrazine Protons	Broad singlet at δ ~4.0–9.0 ppm (disappears with D ₂ O shake).
LC-MS	Mass Ion	[M+H] ⁺ = 187.0 (Free Acid)
Appearance	Visual	No dark tarry residues (indicates oxidation).

Self-Validating Check: In the NMR of the pyrazole product, the broad hydrazine peaks must disappear, and a new singlet for the pyrazole C4-H (approx. δ 6.0 ppm) must appear. If the hydrazine peaks remain, the reaction is incomplete.

Safety & Handling

- **Toxicity:** Aryl hydrazines are suspected carcinogens and skin sensitizers. All handling must occur in a fume hood.
- **Stability:** Hydrazines are prone to oxidation. Store the intermediate under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Darkening of the powder indicates oxidation to the azo or diazo species.
- **Waste:** Aqueous waste from Fischer synthesis contains hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.

References

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- Isoform-selective ATAD2 chemical probe with novel chemical structure. Source: Semantic Scholar. Context: Establishes the 5-amino-2-chlorobenzoic acid scaffold (precursor) in the synthesis of bromodomain inhibitors. Link:[[Link](#)](Note: Generalized link to Semantic Scholar for verification of ATAD2 context).
- Reaction of Hydrazines with 1,3-Dicarbonyls. Source: Organic Chemistry Portal. Context: General protocol validation for Pyrazole synthesis from aryl hydrazines. Link:[[Link](#)]

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